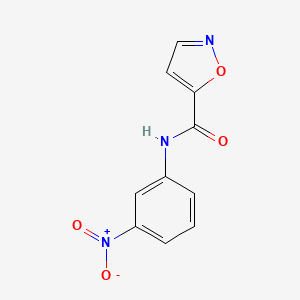
N-(3-nitrophenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s widely used as a crucial moiety in drug discovery research .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using techniques such as IR, HRMS, 1H-NMR and 13C-NMR spectroscopy .Chemical Reactions Analysis
Isoxazole derivatives show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined using various analytical techniques. For example, the IR spectrum can provide information about functional groups present in the molecule .Scientific Research Applications
- Isoxazoles exhibit promising anticancer properties. Researchers have explored the synthesis of 3,5-diaryl isoxazole scaffolds as effective anticancer agents . Investigating the cytotoxic effects of N-(3-nitrophenyl)isoxazole-5-carboxamide on cancer cell lines could provide valuable insights.
- Traditional synthetic methods for isoxazoles often employ metal catalysts (such as Cu or Ru). However, these metals can be costly, toxic, and generate waste. Metal-free synthetic routes have gained attention as eco-friendly alternatives. Researchers have explored novel strategies to synthesize isoxazoles without metal catalysts, including this compound .
- Heterocyclic scaffolds like isoxazoles contribute to chemical diversity. Developing robust synthetic methods for generating diverse isoxazole derivatives expands the available drug-like chemical space. This compound could play a role in this context .
- This compound, specifically its 5-methyl derivative, is used in proteomics research. Scientists study its interactions with proteins and explore its potential as a probe or modulator .
Anticancer Activity
Metal-Free Synthesis
Chemical Diversity Expansion
Proteomics Research
Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives, which include isoxazole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery programme .
properties
IUPAC Name |
N-(3-nitrophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(9-4-5-11-17-9)12-7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPEPPZCZCARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

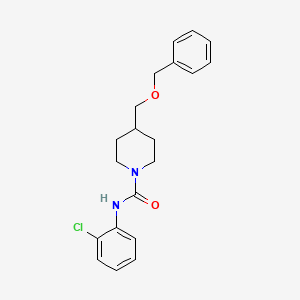
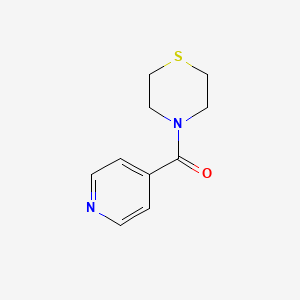
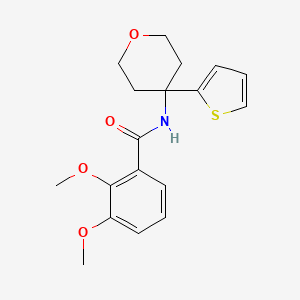
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
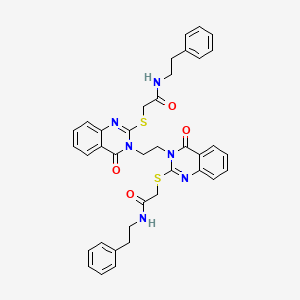


![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)